molecular formula C14H12N4S B2928110 N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine CAS No. 315703-30-1

N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine

Cat. No.: B2928110
CAS No.: 315703-30-1
M. Wt: 268.34
InChI Key: NWFGMOKCQHOYKR-UHFFFAOYSA-N
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Description

N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine is a compound that features a thiazole ring, a pyridine ring, and a benzene ringThe presence of the thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine typically involves the formation of the thiazole ring followed by its attachment to the pyridine and benzene rings. One common method involves the reaction of 4-aminobenzene-1,4-diamine with 2-bromo-4-(pyridin-3-yl)thiazole under specific conditions to form the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted thiazole and pyridine derivatives .

Scientific Research Applications

N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine is unique due to the combination of the thiazole, pyridine, and benzene rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFGMOKCQHOYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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